molecular formula C13H9ClFNO2 B609515 N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide CAS No. 1308631-40-4

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide

Numéro de catalogue B609515
Numéro CAS: 1308631-40-4
Poids moléculaire: 265.66
Clé InChI: NUQWCDAXACRITO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide” is a compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a halogenated phenyl group (a benzene ring with halogen atoms). The presence of the halogen atoms, specifically chlorine and fluorine, may influence the compound’s reactivity and interactions with other molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate halogenated aniline (4-chloro-2-fluoroaniline) with 2-hydroxybenzoyl chloride to form the benzamide . This is a common method for synthesizing benzamides.


Molecular Structure Analysis

The molecular structure of this compound would consist of two benzene rings connected by a carboxamide group. One of the benzene rings would have a chlorine atom at the 4-position and a fluorine atom at the 2-position .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the halogen atoms and the carboxamide group. For example, it might undergo nucleophilic aromatic substitution reactions at the halogenated positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the halogen atoms might increase its density and boiling point compared to similar compounds without halogens .

Applications De Recherche Scientifique

Osteoclastogenesis Inhibition

NDMC101 has been identified as a potential inhibitor of osteoclastogenesis . It has been shown to inhibit the formation of tartrate-resistant acid phosphatase (TRAP)+ multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs) . This inhibition of osteoclastogenesis can help ameliorate paw swelling and inflammatory bone destruction .

Anti-Inflammatory Properties

NDMC101 has demonstrated anti-inflammatory properties. In collagen-induced arthritic (CIA) mice, oral administration of NDMC101 reduced the arthritic index and mitigated bone erosion . It also significantly reduced serum TNF-α and IL-1β concentrations .

Inhibition of Transcription Factors and Protein Kinases

The efficacy of NDMC101 is associated with the inhibition of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . This broad spectrum of inhibition suggests potential applications in various inflammatory and autoimmune diseases.

Potential Treatment for Rheumatoid Arthritis

Given its anti-inflammatory properties and its ability to inhibit osteoclastogenesis, NDMC101 shows promise as a potential treatment for rheumatoid arthritis . In CIA mice, NDMC101 not only reduced paw swelling but also mitigated bone erosion .

Antifungal Activities

A series of cycloadducts–pyrazoles via 1,3-dipolar cycloaddition reactions of generated nitrilimines with N-(4-chloro-2-fluorophenyl)maleimide were described . The novel compounds synthesized were characterized by 1H NMR, MS, and elemental analysis. The fungicidal tests showed that most of the title compounds exhibit significant fungicidal activities against Corynespora cassiicola .

Potential Applications in Other Inflammatory Bone Diseases

Given its ability to inhibit osteoclastogenesis and its anti-inflammatory properties, NDMC101 may have potential applications in other inflammatory bone diseases . Further clinical tests of NDMC101 for its therapeutic potential in the treatment of inflammation-induced bone diseases are warranted .

Safety And Hazards

As with any chemical compound, handling “N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but might include skin and eye irritation, and respiratory irritation .

Propriétés

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWCDAXACRITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide

CAS RN

1308631-40-4
Record name 1308631-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of salicylic acid (1.38 g, 10 mmole) in tetrahydrofuran (40 mL) was added thionyl chloride (2.5 mL, 35 mmole) and refluxed 3 hr. The mixture was steamed (110° C.) by Dean-Stark. The residue was directly reacted with 4-chloro-2-fluorobenzenamine (1.1 mL, 10 mmole) in THF (40 mL) for 14 hr. The reaction mixture was concentrated and extracted with ethyl acetate, dried over anhydrous magnesium sulfate. Recrystallization of desired products from hot dichloromethane afforded the compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide

Q & A

Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?

A1: NDMC101/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, NDMC101/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.

Q2: Are there any in vivo studies supporting the efficacy of NDMC101/HS-Cm in arthritis models?

A2: While in vivo studies specifically using NDMC101/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of NDMC101/HS-Cm in relevant in vivo models.

Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?

A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.